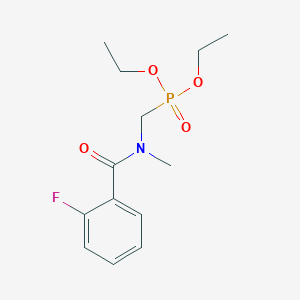
propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to the ester functionality, and a benzoyl group substituted with an amino and a nitro group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate typically involves the esterification of 2-(4-amino-3-nitrobenzoyl)benzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propan-2-ol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-(4-amino-3-aminobenzoyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-amino-3-nitrobenzoyl)benzoic acid and propan-2-ol.
科学的研究の応用
Propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
類似化合物との比較
Propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate can be compared with similar compounds such as:
Propan-2-yl 2-(4-amino-3-methylbenzoyl)benzoate: Similar structure but with a methyl group instead of a nitro group, leading to different chemical and biological properties.
Propan-2-yl 2-(4-amino-3-chlorobenzoyl)benzoate:
The uniqueness of this compound lies in the presence of both amino and nitro groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
特性
IUPAC Name |
propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-10(2)24-17(21)13-6-4-3-5-12(13)16(20)11-7-8-14(18)15(9-11)19(22)23/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNITKFPXGJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B5188492.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5188503.png)


![4-[(4-METHOXYPHENYL)METHYL]-9-METHYL-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE](/img/structure/B5188507.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5188514.png)
![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B5188515.png)
![2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
![2-Phenylethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5188546.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)


